2-Chloro-4-fluoro-3-methylbenzaldehyde
Description
2-Chloro-4-fluoro-3-methylbenzaldehyde is a halogenated benzaldehyde derivative featuring chlorine at position 2, fluorine at position 4, and a methyl group at position 3 on the aromatic ring. This compound (CAS: 85070-48-0 or 1260764-27-9, depending on the source) is used in organic synthesis and pharmaceutical research, particularly in fragment-based drug discovery, as highlighted by its role in NMR screening for bromodomain inhibitors . Its molecular formula is C₈H₆ClFO, with a molecular weight of approximately 172.58 g/mol.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRBNFHJDSMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743130 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260764-27-9 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 3-methylbenzaldehyde. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to control the substitution pattern .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-4-fluoro-3-methylbenzoic acid.
Reduction: 2-Chloro-4-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The reactivity and applications of benzaldehyde derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
5-Chloro-2,4-difluorobenzaldehyde (CAS: 96515-79-6)
- Substituents : 5-Cl, 2-F, 4-F.
- Molecular Formula : C₇H₃ClF₂O.
- Molecular Weight : 176.55 g/mol.
- This compound has a similarity score of 0.87 to the target molecule .
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9)
- Substituents : 4-Cl, 2-F, 3-OCH₃.
- Molecular Formula : C₈H₆ClFO₂.
- Molecular Weight : 188.58 g/mol.
- Key Differences : Replacement of the methyl group with a methoxy group improves solubility in polar solvents but reduces steric hindrance. This analog is priced at $180/1g , reflecting its synthetic complexity .
2-Chloro-4-fluoro-5-methylbenzaldehyde (CAS: 1503624-94-9)
- Substituents : 2-Cl, 4-F, 5-CH₃.
- Molecular Formula : C₈H₆ClFO.
- Molecular Weight : 172.58 g/mol.
- Purity is listed at 95% .
Physical and Chemical Properties
Key Research Findings
- Similarity Scores : The target compound shows high structural similarity (0.89–0.94) to intermediates in bromodomain inhibitor development .
- Steric vs. Electronic Effects : Methyl groups (as in the target) improve stability in storage, while methoxy groups enhance solubility but may reduce thermal stability .
Biological Activity
2-Chloro-4-fluoro-3-methylbenzaldehyde (CAS Number: 1260764-27-9) is an aromatic compound featuring a benzaldehyde functional group, with chlorine and fluorine substituents at the 2 and 4 positions, respectively, and a methyl group at the 3 position. Its unique structural characteristics suggest potential biological activities that warrant investigation. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7ClF O
- Molecular Weight : Approximately 172.58 g/mol
- LogP (XLogP3) : 2.1, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Research indicates that this compound can form Schiff bases with amines, a reaction critical in various metabolic pathways. The electron-withdrawing effects of the chlorine and fluorine substituents enhance its reactivity towards nucleophiles, potentially influencing enzyme interactions and receptor binding properties.
Enzyme Interactions
The compound's ability to form Schiff bases suggests it may interact with enzymes involved in metabolic processes. For instance, studies have indicated that compounds with similar structures can act as inhibitors of specific enzymes, which could be explored further for therapeutic applications against diseases such as cancer .
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, analogs of this compound showed a dose-dependent reduction in cell viability in prostate cancer models when combined with traditional chemotherapeutics like docetaxel .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of structurally similar benzaldehydes indicate potential efficacy against bacterial strains. The specific interactions of this compound with microbial enzymes could be a focal point for future studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| 2-Chloro-4-fluorobenzaldehyde | Chlorine at position 2, fluorine at 4 | Lacks methyl group; different reactivity profile |
| 2-Chloro-3-methylbenzaldehyde | Chlorine at position 2, methyl at 3 | No fluorine; different polar properties |
| 4-Fluoro-3-methylbenzaldehyde | Fluorine at position 4, methyl at 3 | No chlorine; alters electronic characteristics |
The unique combination of substituents in this compound imparts distinct chemical properties that may enhance its reactivity and specificity towards biological targets compared to similar compounds.
Potential Applications
Given its chemical structure and proposed biological activities, this compound holds promise as a building block in drug design and development. Its potential applications include:
- Anticancer Agents : Targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Agents : Investigating its efficacy against resistant bacterial strains.
Further exploration through pharmacological studies could elucidate its role in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
